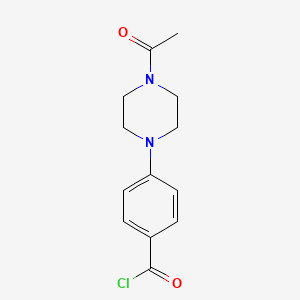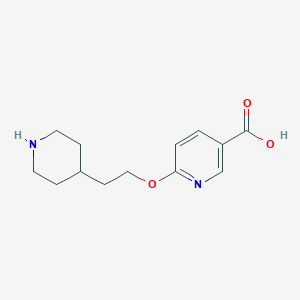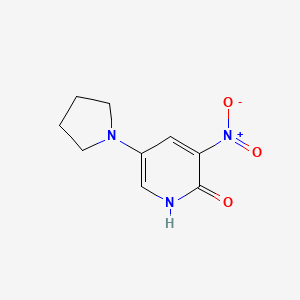
5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile
Vue d'ensemble
Description
“5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine derivatives are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis Analysis
While specific synthesis methods for “5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile” were not found, pyrimidine derivatives can be synthesized using various methods such as the reaction of 2-chloropyrimidine with sodium methoxide in methanol .
Molecular Structure Analysis
The molecular structure of “5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile” likely includes a pyrimidine ring, a methoxy group (-OCH3), and a nitrile group (-CN). The exact structure would depend on the positions of these groups on the molecule .
Chemical Reactions Analysis
Pyrimidines are highly electron-deficient, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions . This could be a potential chemical reaction involving “5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile”.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile” would depend on its exact molecular structure. For example, a similar compound, “(2-Chloropyrimidin-4-yl)methanol”, is a white to light yellow crystalline powder with a sweetish odor. It is soluble in water, ethanol, and methanol .
Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry
5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile and its derivatives are significant in medicinal chemistry, particularly for their antiproliferative and antimicrobial properties. Various studies have focused on synthesizing derivatives of this compound and testing their biological activities.
Antiproliferative Agents : A study by Al-Sanea et al. (2015) synthesized phenylbipyridinylpyrazoles derivatives, showing broad-spectrum activity against tumor cell lines. The synthesis involved reacting 2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile with various pyridine-3-ylboronic acids.
Antimicrobial Activity : Compounds synthesized from (E)-N′-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives exhibited promising antimicrobial activity against pathogenic bacteria and fungi, as per a study by Mallikarjunaswamy et al. (2016).
Antioxidant Properties : Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, synthesized from 2-chloropyrimidine, showed significant antioxidant activity in vitro. These compounds were compared to butylated hydroxytoluene, indicating their potential as antioxidants, as researched by Rani et al. (2012).
Synthesis Techniques and Chemical Properties
The synthesis and chemical characterization of derivatives of 5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile are essential for understanding their potential applications:
Synthesis Techniques : Studies like Ju Xiu-lia (2015) focus on synthesizing intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, showcasing the methods to synthesize these compounds.
Chemical Characterization : Detailed characterization, including nuclear magnetic resonance spectra, is crucial for confirming the structure and purity of synthesized compounds, as highlighted in the same study by Ju Xiu-lia (2015).
Propriétés
IUPAC Name |
5-(2-chloropyrimidin-4-yl)-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c1-17-11-3-2-8(6-9(11)7-14)10-4-5-15-12(13)16-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUUOIKCICTSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)
![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)









![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)
